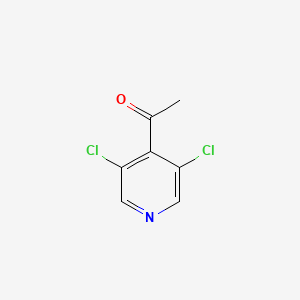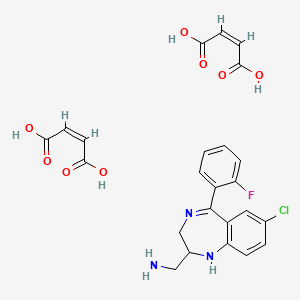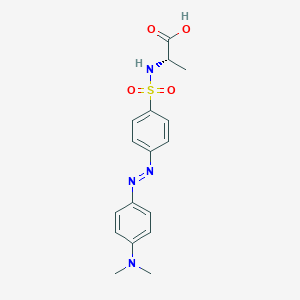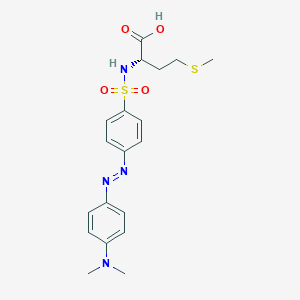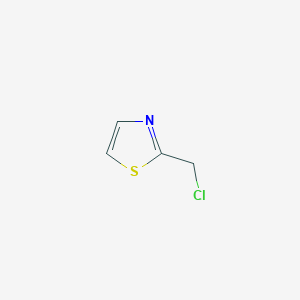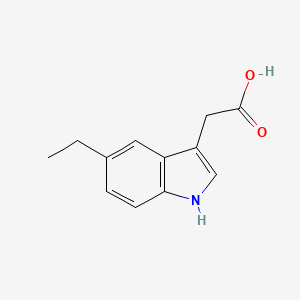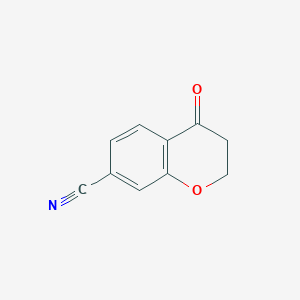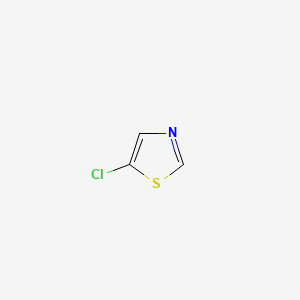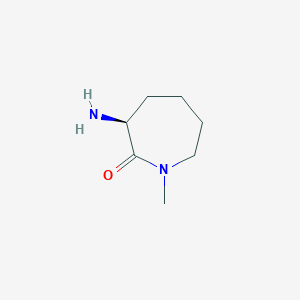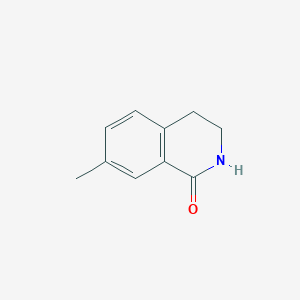
7-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Descripción general
Descripción
7-Methyl-3,4-dihydroisoquinolin-1(2H)-one, also known as MDL-100,907, is a potent and selective antagonist of the dopamine D4 receptor. It was first synthesized in 1994 by scientists at the Merck Sharp & Dohme Research Laboratories. Since then, it has been extensively studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).
Aplicaciones Científicas De Investigación
Chemical Synthesis
- Application : This compound is used in the synthesis of other complex organic compounds . It’s available for purchase from chemical suppliers, indicating its use in various chemical reactions .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Typically, this compound might be used as a reactant in a chemical reaction to produce a desired product .
- Results : The outcomes of these reactions would vary based on the specific synthesis pathway and the reactants used .
Research in Medicinal Chemistry
- Application : A research paper describes a synthetic procedure for producing N-alkylated 3,4-dihydroisoquinolinone derivatives, which are structurally similar to "7-Methyl-3,4-dihydro-2H-isoquinolin-1-one" . These derivatives could potentially have medicinal applications.
- Method : The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .
- Results : The desired cyclization products could be obtained in good yield. This strategy allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Plant Disease Management
- Application : Derivatives of this compound were synthesized and tested for their antioomycete activity against Pythium recalcitrans .
- Method : The derivatives were synthesized using the Castagnoli–Cushman reaction .
- Results : The results of the bioassay indicated that their antioomycete activity against Pythium recalcitrans was superior .
Antioomycete Activity
- Application : A study synthesized 59 derivatives of this compound using the Castagnoli–Cushman reaction for plant disease management .
- Method : The derivatives were synthesized using the Castagnoli–Cushman reaction .
- Results : The results of the bioassay indicated that their antioomycete activity against Pythium recalcitrans was superior .
Fungicide Candidates
- Application : A series of novel 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins was designed, synthesized, and tested against various phytopathogenic fungi .
- Method : The derivatives were synthesized and tested against various phytopathogenic fungi .
- Results : Compounds exhibited substantial and broad spectrum antifungal activities against the tested phytopathogenic fungi .
Synthesis of Diverse 6-Fluoro-3,4-Dihydro-2H-Pyrans
- Application : A titanocene-catalyzed reductive domino reaction provides gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides .
- Method : The derivatives were synthesized using a titanocene-catalyzed reductive domino reaction .
- Results : Diverse 6-fluoro-3,4-dihydro-2H-pyrans have been prepared through derivatization of the cross-coupling products in a single step .
Propiedades
IUPAC Name |
7-methyl-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-8-4-5-11-10(12)9(8)6-7/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWNQPALSDVRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573461 | |
| Record name | 7-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
371756-25-1 | |
| Record name | 7-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



